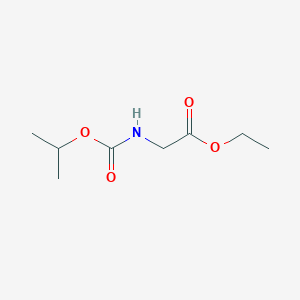
Ethyl 2-(propan-2-yloxycarbonylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes an ethyl group, a propan-2-yloxycarbonylamino group, and an acetate group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(propan-2-yloxycarbonylamino)acetate can be synthesized through a series of chemical reactions involving the esterification of ethyl acetate with propan-2-yloxycarbonylamino. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including ethyl acetate and propan-2-yloxycarbonylamino, are mixed in a reactor vessel with an acid catalyst. The reaction mixture is heated and stirred for several hours until the desired product is formed. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propan-2-yloxycarbonylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires an acid catalyst like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophilic substitution reactions typically require a nucleophile such as an amine and a suitable solvent like dichloromethane.
Major Products Formed
Hydrolysis: Produces carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces amides.
Scientific Research Applications
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(propan-2-yloxycarbonylamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved include ester hydrolysis, reduction, and substitution reactions, which result in the formation of different products that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Isopropyl acetate: An ester with a sweet smell, used as a solvent and in perfumes.
Uniqueness
Ethyl 2-(propan-2-yloxycarbonylamino)acetate is unique due to its specific structure, which includes both an ethyl group and a propan-2-yloxycarbonylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
36613-25-9 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 2-(propan-2-yloxycarbonylamino)acetate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)5-9-8(11)13-6(2)3/h6H,4-5H2,1-3H3,(H,9,11) |
InChI Key |
AXAVDXHUGXFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















